molecular formula C12H16BClO3 B6323747 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096998-18-2

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6323747
CAS RN: 2096998-18-2
M. Wt: 254.52 g/mol
InChI Key: SKSXCXUVNRXGKM-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 2-chloro-4-trimethyl-1,3,2-dioxaborinan-2-ylphenol, is a boron-containing organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a valuable intermediate for the synthesis of a variety of organic compounds and pharmaceuticals, and has been shown to have potential therapeutic effects in some areas.

Scientific Research Applications

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound has been used as a reagent for the synthesis of various organic molecules. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In materials science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.

Mechanism of Action

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and viruses. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the cell wall of the microorganism, disrupting its structure and preventing it from replicating.
Biochemical and Physiological Effects
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity, as well as the ability to inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in good to excellent yields, and is relatively inexpensive. Additionally, it is a versatile reagent for the synthesis of a variety of organic molecules and pharmaceuticals. The main limitation of the compound is that it is slightly toxic, and should be handled with care and in a well-ventilated area.

Future Directions

The potential applications of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the exploration of its potential therapeutic effects in various diseases, and the development of new polymers and nanomaterials based on the compound. Additionally, further research is needed to explore the exact mechanism of action of the compound and to identify potential side effects.

Synthesis Methods

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-hydroxy-1,2,3-trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. This reaction yields the desired product in good to excellent yields. The second step involves the reaction of the product with a suitable base such as sodium hydroxide or potassium hydroxide to yield the desired product in good to excellent yields.

properties

IUPAC Name

2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXCXUVNRXGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol

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